3-(4-Ethylphenyl)-6-((2-methylbenzyl)thio)pyridazine
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Overview
Description
3-(4-Ethylphenyl)-6-((2-methylbenzyl)thio)pyridazine is an organic compound that belongs to the pyridazine family Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylphenyl)-6-((2-methylbenzyl)thio)pyridazine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde, under acidic or basic conditions.
Introduction of the 4-Ethylphenyl Group: This step involves the electrophilic aromatic substitution of the pyridazine ring with a 4-ethylphenyl halide in the presence of a Lewis acid catalyst.
Thioether Formation: The final step is the nucleophilic substitution reaction where the pyridazine derivative reacts with 2-methylbenzylthiol in the presence of a base, such as sodium hydride or potassium carbonate, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethylphenyl)-6-((2-methylbenzyl)thio)pyridazine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Halides, Lewis acids, bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(4-Ethylphenyl)-6-((2-methylbenzyl)thio)pyridazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(4-Ethylphenyl)-6-((2-methylbenzyl)thio)pyridazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating the target protein. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Ethyl-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-3-yl)pyrazine
- 4-(4-Ethyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine
Uniqueness
3-(4-Ethylphenyl)-6-((2-methylbenzyl)thio)pyridazine stands out due to its specific substitution pattern on the pyridazine ring, which imparts unique chemical and physical properties
Properties
IUPAC Name |
3-(4-ethylphenyl)-6-[(2-methylphenyl)methylsulfanyl]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2S/c1-3-16-8-10-17(11-9-16)19-12-13-20(22-21-19)23-14-18-7-5-4-6-15(18)2/h4-13H,3,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHTVWTVRWIHIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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